molecular formula C8H13NO B083733 (1-Hydroxy-cyclohexyl)-acetonitrile CAS No. 14368-55-9

(1-Hydroxy-cyclohexyl)-acetonitrile

Cat. No.: B083733
CAS No.: 14368-55-9
M. Wt: 139.19 g/mol
InChI Key: OWGBXJWMRAFGGX-UHFFFAOYSA-N
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Description

(1-Hydroxy-cyclohexyl)-acetonitrile is an organic compound characterized by a hydroxyl group attached to a cyclohexyl ring and a nitrile group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxy-cyclohexyl)-acetonitrile typically involves the reaction of cyclohexanone with hydrogen cyanide to form the corresponding cyanohydrin. This intermediate is then subjected to hydrolysis to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxy-cyclohexyl)-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclohexanone, cyclohexylamine, and various substituted cyclohexyl derivatives .

Scientific Research Applications

(1-Hydroxy-cyclohexyl)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Hydroxy-cyclohexyl)-acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Similar in structure but lacks the nitrile group.

    Cyclohexylamine: Similar but with an amine group instead of a nitrile.

    Cyclohexanol: Similar but with only a hydroxyl group.

Uniqueness

(1-Hydroxy-cyclohexyl)-acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGBXJWMRAFGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456467
Record name (1-Hydroxy-cyclohexyl)-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14368-55-9
Record name (1-Hydroxy-cyclohexyl)-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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